molecular formula C11H13N3S B11767768 4-(4-Ethylphenyl)-2-hydrazinylthiazole CAS No. 61323-65-7

4-(4-Ethylphenyl)-2-hydrazinylthiazole

Cat. No.: B11767768
CAS No.: 61323-65-7
M. Wt: 219.31 g/mol
InChI Key: JWJZZWKKBDSYEB-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-hydrazinylthiazole (CAS 61323-65-7) is a high-purity heterocyclic building block of significant interest in modern drug discovery and development. This compound belongs to the class of 2-hydrazinylthiazoles, which are recognized as privileged pharmacophores due to their presence in a wide array of biologically active compounds . The molecular architecture combines a thiazole ring with a reactive hydrazinyl group, which serves as a versatile handle for further chemical modifications and provides additional sites for hydrogen bonding with biological targets . This scaffold is of particular value in the synthesis of novel lead compounds for pharmaceutical research, with documented potential for yielding derivatives that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects . The synthetic route for this compound and its analogs typically leverages an adapted Hantzsch thiazole synthesis, involving the cyclocondensation of a suitable thiosemicarbazone with a halocarbonyl precursor, such as 2-bromo-1-(4-ethylphenyl)ethanone, to form the core thiazole ring . The 4-ethylphenyl substituent at the 4-position of the thiazole ring is a lipophilic group that can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in enzymes and receptors . Researchers utilize this compound as a key intermediate for exploring structure-activity relationships and optimizing the potency and selectivity of potential drug candidates. This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61323-65-7

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[4-(4-ethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3S/c1-2-8-3-5-9(6-4-8)10-7-15-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

JWJZZWKKBDSYEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NN

Origin of Product

United States

Synthetic Methodologies for 4 4 Ethylphenyl 2 Hydrazinylthiazole and Analogous Structures

Historical Perspectives and Foundational Synthetic Routes to Hydrazinylthiazoles

The cornerstone of thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, a reaction with a long history that has been modified to produce a wide array of derivatives, including those with a hydrazinyl substituent at the 2-position.

Hantzsch Thiazole Synthesis and Its Mechanistic Adaptations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis traditionally involves the reaction of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-hydrazinylthiazoles, a key adaptation is the use of thiosemicarbazide (B42300) or its derivatives in place of a simple thioamide. The general mechanism proceeds through the initial reaction of the sulfur atom of the thiosemicarbazide derivative with the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. researchgate.net

The reaction is versatile and can be applied to a variety of substituted α-haloketones and thiosemicarbazones, which are themselves typically pre-formed from thiosemicarbazide and an appropriate aldehyde or ketone. nih.gov This two-step approach is a classical and widely used method for preparing arylidene-hydrazinyl-thiazole derivatives. nih.gov

Modern Synthetic Strategies for 2-Hydrazinylthiazole (B183971) Derivatives

Contemporary synthetic efforts have focused on improving the efficiency and sustainability of the Hantzsch synthesis. These modern strategies include multi-step cyclocondensation reactions under optimized conditions, one-pot multicomponent reactions, and the application of green chemistry principles.

Multi-Step Cyclocondensation Reactions from Thiosemicarbazones and α-Halo Carbonyl Compounds

A prevalent and effective method for synthesizing 2-hydrazinylthiazole derivatives involves a two-step process. nih.gov The first step is the condensation of an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone. nih.govingentaconnect.com In the second step, this intermediate thiosemicarbazone undergoes a cyclocondensation reaction with an α-halocarbonyl compound, such as an α-bromoacetophenone derivative. nih.govnih.govnih.gov

For the specific synthesis of 4-(4-Ethylphenyl)-2-hydrazinylthiazole, this would involve the reaction of a suitable thiosemicarbazone with 2-bromo-1-(4-ethylphenyl)ethanone. The reaction is typically carried out by refluxing an equimolar mixture of the reactants in a solvent like ethanol (B145695) for several hours. nih.govnih.gov This method has been successfully used to produce a wide range of 2-(2-arylidenehydrazinyl)-4-arylthiazoles with moderate to good yields (61-80%). nih.gov The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is often isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization. nih.govresearchgate.net

The table below illustrates the synthesis of various 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles, demonstrating the versatility of this multi-step approach.

Compound IDR-group on BenzylideneYield (%)Melting Point (°C)
3f 2-hydroxy-3-methyl78250-252
3l 2,4-dimethoxy72228-230
3k 4-methoxy-2-methyl75218-220
3e 1-(4-fluorophenyl)ethyl68210-212
3a' pentafluorophenyl70240-242
3b' 3-bromothiophen-2-yl71234-236
3n 2,6-dichloro74244-246
3w 1-(4-fluorophenyl)ethyl69212-214

Data sourced from a study on 4-cyanophenyl substituted thiazol-2-ylhydrazones, which reported anticancer efficacy. nih.gov

One-Pot Multicomponent Reaction Approaches

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for synthesizing 2-hydrazinylthiazoles. ingentaconnect.comtandfonline.combenthamdirect.comut.ac.irut.ac.ir These reactions combine three or more starting materials in a single reaction vessel to form the final product, eliminating the need for isolating intermediates. ut.ac.irut.ac.ir

A common one-pot approach for 2-hydrazinylthiazole derivatives involves the reaction of a ketone, thiosemicarbazide, and an α-halo ketone. tandfonline.com This strategy has been successfully employed using polyethylene (B3416737) glycol (PEG-300) as a recyclable solvent and catalyst, offering an environmentally benign route. tandfonline.com Another variation utilizes water as a green solvent for the three-component condensation of isatins, thiosemicarbazide, and phenacyl bromides, producing hydrazinyl thiazoles bearing an isatin (B1672199) moiety in good yields. ingentaconnect.combenthamdirect.com The use of catalysts such as rust-derived Fe2O3 nanoparticles in water has also been reported to facilitate this transformation efficiently. rsc.org

The advantages of MCRs include operational simplicity, shorter reaction times, and often higher yields compared to traditional multi-step syntheses. researchgate.net

The following table provides examples of one-pot syntheses of hydrazinyl thiazole derivatives.

Catalyst/MediumReactantsProduct TypeYield (%)Reference
PEG-300Ketones, Thiosemicarbazide, α-Halo Ketones2-(2-hydrazinyl)thiazole derivativesNot specified tandfonline.com
Water (reflux)Isatins, Thiosemicarbazide, Phenylacyl BromidesHydrazinyl thiazoles with isatin moietyGood ingentaconnect.combenthamdirect.com
Ionic Liquid [PDBMDIm]Br (solvent-free)Pyrazolecarbaldehydes, Thiosemicarbazide, Phenacyl BromidesHydrazinyl thiazolesNot specified researchgate.net
Fe2O3 Nanoparticles (in water)Aldehyde, Thiosemicarbazide, α-BromoacetophenoneHydrazinyl thiazole derivativesUp to 90% rsc.org

Green Chemistry Principles in Hydrazinylthiazole Synthesis

The application of green chemistry principles is a growing trend in the synthesis of hydrazinylthiazoles, aiming to reduce the environmental impact of chemical processes.

A significant advancement in green synthesis is the development of solvent-free reaction conditions. researchgate.net The Hantzsch condensation of α-bromoacetophenones with thiourea (B124793) or its derivatives can be achieved by simply heating the reactants together without any solvent. organic-chemistry.org This method is extremely rapid, with reactions often completing in seconds, and provides good yields of the desired 2-aminothiazole (B372263) derivatives after a simple workup. organic-chemistry.org

Microwave-assisted synthesis under solvent- and catalyst-free conditions has also been reported as an environmentally benign and efficient method for the rapid synthesis of hydrazinyl thiazoles. researchgate.net These solvent-free approaches not only reduce waste but also often lead to shorter reaction times and simpler purification procedures. organic-chemistry.org For instance, a rapid synthesis of hydrazinyl thiazoles was achieved in just 30 seconds using microwave irradiation without any solvent or catalyst. researchgate.net

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis has been recognized as a valuable tool for accelerating chemical reactions. For the synthesis of 2-hydrazinylthiazole derivatives, microwave irradiation can drastically reduce reaction times from hours to minutes. nih.govepa.gov The Hantzsch thiazole synthesis, a classical method for thiazole formation, can be efficiently conducted under microwave conditions. nih.govfigshare.com This method typically involves the reaction of an α-haloketone with a thiourea or thiosemicarbazide. In the context of 4-aryl-2-hydrazinylthiazoles, a one-pot reaction of aryl ketones, thiosemicarbazide, and a halogenating agent under microwave irradiation in a solvent like polyethylene glycol (PEG) has been reported to be effective. rsc.org While specific data for the 4-ethylphenyl derivative is not extensively detailed, the general applicability of this method suggests its utility. The process is known to produce high yields in short reaction times. epa.gov

A representative reaction scheme for the microwave-assisted synthesis of 4-aryl-2-hydrazinylthiazoles.

Table 1: Microwave-Assisted Synthesis of Analogous 4-Aryl-2-hydrazinylthiazoles Data presented is for analogous compounds due to the absence of specific literature data for this compound.

Aryl SubstituentReaction Time (min)Yield (%)Reference
Phenyl892 nih.gov
4-Methoxyphenyl1088 nih.gov
4-Chlorophenyl795 nih.gov

Note: The table is populated with data from analogous compounds to illustrate the efficiency of the microwave-assisted methodology.

Deep Eutectic Solvent (DES)-Mediated Reactions

Deep eutectic solvents (DESs) have gained prominence as green and sustainable alternatives to conventional volatile organic solvents. researchgate.net These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the reaction medium and a catalyst. For the synthesis of 4-phenyl-2-hydrazinylthiazole derivatives, a one-pot, three-component reaction of ketones, phenacyl chloride, and thiosemicarbazide has been successfully carried out in a choline (B1196258) chloride/urea-based DES. researchgate.netresearchgate.net This method offers excellent yields and short reaction times under environmentally benign conditions. researchgate.net The use of DES simplifies the work-up procedure and often allows for the recycling of the solvent system.

Polyethylene Glycol (PEG)-Based Methodologies

Polyethylene glycol (PEG) has been employed as a green reaction medium for various organic transformations, including the synthesis of 2-hydrazinylthiazole derivatives. rsc.orgnih.gov PEG is non-toxic, biodegradable, and can often be recycled. In a one-pot synthesis, substituted ketones, thiosemicarbazide, and α-haloketones can be reacted in PEG-300, which serves as both the solvent and a catalyst. nih.govresearchgate.net This methodology provides a straightforward route to 4-aryl-2-hydrazinylthiazoles with good yields. The reaction is typically heated to achieve cyclization. researchgate.net

Heterogeneous Catalysis (e.g., Graphene Oxide, Nano-SiO2)

The use of heterogeneous catalysts is a key aspect of green chemistry, as it facilitates catalyst recovery and reuse. Graphene oxide and nano-silica have emerged as effective catalysts for the synthesis of thiazole derivatives.

Graphene Oxide: Graphene oxide has been utilized as a catalyst in the one-pot, three-component synthesis of 2,4-disubstituted hydrazinyl thiazole scaffolds. researchgate.net The reaction proceeds at room temperature in ethanol, offering an energy-efficient and mild synthetic route. researchgate.net

Nano-SiO2: Nano-silica (nano-SiO2) has been employed as a catalyst for the one-pot synthesis of 4-phenyl-hydrazinyl thiazole derivatives from various ketones, phenacyl chloride, and thiosemicarbazide in refluxing ethanol. civilica.comnih.gov This method is noted for its high yields and short reaction times. The Hantzsch thiazole synthesis can also be effectively catalyzed by silica-supported tungstosilicic acid, which is a reusable solid acid catalyst. researchgate.netnih.gov

Specific Synthetic Considerations for the this compound Scaffold

The successful synthesis of this compound hinges on the careful optimization of precursors and reaction conditions to maximize yield and purity.

Precursor Synthesis and Optimization

The other key precursor is an α-haloketone. For the synthesis of the title compound, this would be a 2-halo-1-(4-ethylphenyl)ethanone. The synthesis of this precursor can be achieved by the bromination of 4-ethylacetophenone.

Reaction Condition Parameters and Yield Enhancement

The final cyclization step, often a Hantzsch-type reaction between the thiosemicarbazone of 4-ethylacetophenone and an α-haloketone, or a one-pot reaction of the three components, is subject to various parameters that can influence the yield. researchgate.net

Temperature: The reaction temperature is a critical factor. While some modern methods, like those using graphene oxide, can proceed at room temperature, researchgate.net others, such as DES or PEG-mediated syntheses, may require heating to 70-80°C to facilitate efficient cyclization. researchgate.netresearchgate.net

Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. Heterogeneous catalysts like nano-SiO2 and graphene oxide offer the advantage of easy separation and potential for reuse. researchgate.netcivilica.com

Solvent: The solvent plays a crucial role. Green solvents like PEG and DES are increasingly preferred. researchgate.netnih.gov In many cases, ethanol is also an effective solvent. researchgate.net

Reaction Time: Modern synthetic methodologies have substantially reduced reaction times. Microwave-assisted syntheses can be completed in minutes, nih.gov while other methods may take a few hours.

Table 2: Comparison of Synthetic Methodologies for Analogous 4-Aryl-2-hydrazinylthiazoles Data presented is for analogous compounds due to the absence of specific literature data for this compound.

MethodologyCatalyst/MediumTemperature (°C)Reaction TimeTypical Yield (%)Reference
Microwave-AssistedPEG-40080-8528-32 min84-89 rsc.org
Deep Eutectic SolventCholine chloride/urea701-2 h85-95 researchgate.net
Polyethylene GlycolPEG-30070-752 h80-90 researchgate.net
Heterogeneous Catalysisnano-SiO2Reflux (Ethanol)3-4 h90-96 civilica.com
Heterogeneous CatalysisGraphene OxideRoom Temp5-6 h88-94 researchgate.net

Note: The table is populated with data from analogous compounds to provide a comparative overview of different synthetic strategies.

Scalability Considerations for Synthetic Procedures

The industrial-scale synthesis of this compound and its analogs necessitates a thorough evaluation of synthetic methodologies to ensure economic viability, efficiency, and environmental sustainability. While numerous methods exist for the laboratory-scale synthesis of 2-hydrazinylthiazole derivatives, not all are amenable to large-scale production. Key considerations for scalability include the choice of synthetic route, reaction conditions, catalyst selection, and purification techniques.

The predominant method for synthesizing 4-aryl-2-hydrazinylthiazoles is the Hantzsch thiazole synthesis. nih.govacs.orgnih.gov This classical method typically involves the condensation of a thiosemicarbazone with an α-haloketone. nih.gov For the specific synthesis of this compound, this would involve the reaction of a suitable thiosemicarbazone with 2-bromo-1-(4-ethylphenyl)ethanone.

Several factors must be optimized for this process to be scalable. One-pot synthetic procedures, which combine multiple reaction steps into a single operation, are highly desirable for industrial applications as they reduce processing time, energy consumption, and waste generation. researchgate.net Research has demonstrated the feasibility of one-pot, three-component reactions involving an aldehyde, thiosemicarbazide, and a phenacyl halide to produce hydrazinyl thiazoles in good yields. researchgate.net

The choice of solvent and catalyst plays a critical role in the scalability and environmental impact of the synthesis. Traditional methods often employ organic solvents, which can be hazardous and costly to dispose of. Green chemistry approaches are increasingly being explored, including the use of water as a solvent or solvent-free reaction conditions. researchgate.netrsc.org For instance, the use of rust-derived Fe2O3 nanoparticles as a green catalyst in water for the one-pot synthesis of hydrazinyl thiazole derivatives has been reported with high yields. rsc.org Ionic liquids have also been investigated as catalysts in solvent-free conditions, offering advantages such as ease of separation and potential for recycling. researchgate.net

Reaction conditions such as temperature and reaction time are also crucial for scalability. Microwave-assisted organic synthesis has been shown to accelerate the synthesis of 2-aminothiazole derivatives, offering a green chemistry approach. researchgate.net However, the scalability of microwave-assisted synthesis can be a concern and requires specialized equipment. Conventional heating via reflux is a more common and often more scalable approach. acs.orgderpharmachemica.com The reaction times for Hantzsch-type syntheses of analogous compounds can range from a few hours to over 24 hours, depending on the specific reactants and conditions. nih.govderpharmachemica.com

The following table summarizes various synthetic conditions and yields for analogous 4-aryl-2-hydrazinylthiazole derivatives, providing insights into the potential scalability of the synthesis of this compound.

CatalystSolventReaction TimeYield (%)Reference
NoneAcetone/DMF20-24 h68-81 nih.gov
Fe2O3 nanoparticlesWaterNot specified88-90 rsc.org
Ionic Liquid [PDBMDIm]BrSolvent-free60-120 minNot specified researchgate.net
NoneEthanol4-5 h83-84 derpharmachemica.com
NoneEthanol3-5 h66-79 nih.gov
NoneEthanol4-5 h61-80 acs.org

The data indicates that high yields can be achieved under various conditions. For a scalable synthesis of this compound, a one-pot reaction using a recyclable, green catalyst in an aqueous medium or under solvent-free conditions would be the most economically and environmentally favorable approach. Further process development and optimization would be necessary to translate these laboratory-scale findings into a robust and efficient industrial process.

Advanced Spectroscopic and Structural Characterization of 4 4 Ethylphenyl 2 Hydrazinylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 4-(4-Ethylphenyl)-2-hydrazinylthiazole, the spectrum is expected to show distinct signals corresponding to the ethyl, phenyl, thiazole (B1198619), and hydrazinyl protons.

Aromatic Protons: The 1,4-disubstituted (para) ethylphenyl group will typically present as two distinct doublets in the aromatic region (approximately δ 7.0-8.0 ppm), a pattern characteristic of an AA'BB' spin system.

Thiazole Proton: A sharp singlet corresponding to the proton at the C5 position of the thiazole ring is expected. In similar structures, this signal appears in the range of δ 6.22–7.50 ppm. nih.gov

Ethyl Group Protons: The ethyl substituent will give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region of the spectrum, coupled to each other.

Hydrazinyl Protons: The protons of the hydrazinyl group (-NH-NH₂) are anticipated to appear as broad singlets. Their chemical shift can be variable, and they are characteristically exchangeable with deuterium (B1214612) oxide (D₂O). In related compounds, the N-H proton signal is often observed at high chemical shifts, sometimes in the range of 11.26–12.50 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityJustification
-NH-NH₂Variable (Broad)Broad SingletExchangeable protons on nitrogen atoms.
Phenyl -CH~7.0 - 8.0Doublet (x2)Protons on a 1,4-disubstituted benzene (B151609) ring.
Thiazole C5-H~6.2 - 7.5SingletIsolated proton on the thiazole heterocycle. nih.gov
Ethyl -CH₂~2.6 - 2.8QuartetMethylene protons adjacent to a methyl group and the phenyl ring.
Ethyl -CH₃~1.2 - 1.4TripletMethyl protons adjacent to a methylene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.

Thiazole Carbons: The three carbon atoms of the thiazole ring (C2, C4, and C5) are expected to resonate at distinct chemical shifts. Based on analogous structures, these signals appear in the ranges of δ 168.3–170.6 (C2), δ 148.8–160.9 (C4), and δ 101.8–104.5 (C5) ppm. nih.gov

Phenyl Carbons: The 4-ethylphenyl group will show four signals in the aromatic region: two for the protonated carbons and two for the quaternary (ipso) carbons—one attached to the thiazole ring and one to the ethyl group.

Ethyl Carbons: Two signals in the aliphatic region will correspond to the methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
Thiazole C2~168 - 171Carbon bonded to two nitrogen atoms in the hydrazinylthiazole system. nih.govnih.gov
Thiazole C4~149 - 161Phenyl-substituted carbon of the thiazole ring. nih.govnih.gov
Phenyl Carbons (Ar-C, Ar-CH)~120 - 145Carbons of the 1,4-disubstituted benzene ring.
Thiazole C5~101 - 105Protonated carbon of the thiazole ring. nih.govnih.gov
Ethyl -CH₂~28 - 30Aliphatic methylene carbon.
Ethyl -CH₃~15 - 17Aliphatic methyl carbon.

Advanced Heteronuclear 2D NMR Experiments (e.g., HSQC, HMBC)

To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It would definitively link the thiazole C5-H proton to the C5 carbon, the aromatic protons to their respective phenyl carbons, and the ethyl protons to their corresponding aliphatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. columbia.edusdsu.edu Key expected correlations would include:

The thiazole C5-H proton showing a correlation to the quaternary C4 of the thiazole ring and the ipso-carbon of the phenyl ring, confirming the link between the two rings.

Protons of the ethyl group showing correlations to the carbons of the phenyl ring, confirming the position of the ethyl substituent.

The hydrazinyl protons potentially showing correlations to the C2 of the thiazole ring, confirming its point of attachment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: The hydrazinyl group (-NH₂) should produce distinct stretching vibrations, typically in the region of 3100–3400 cm⁻¹. nih.govrsc.org

C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Aromatic C=C and thiazole C=N stretching vibrations are anticipated in the 1450–1610 cm⁻¹ region. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch3100 - 3400Hydrazine (B178648) (-NH₂)
Aromatic C-H Stretch3000 - 3100Phenyl and Thiazole Rings
Aliphatic C-H Stretch2850 - 2980Ethyl (-CH₂, -CH₃) Group
C=N and C=C Stretch1450 - 1610Thiazole and Phenyl Rings
C-N Stretch1300 - 1360Thiazole-Hydrazine Linkage

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and confirm the molecular formula of the compound. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₃N₃S. nih.govworktribe.com The fragmentation pattern would likely involve the cleavage of the ethyl group and the characteristic rupture of the thiazole ring. nih.gov

Table 4: HRMS Data for this compound

Compound NameMolecular FormulaCalculated Exact Mass [M+H]⁺
This compoundC₁₁H₁₃N₃S220.0852

X-ray Crystallography for Precise Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible literature. While crystallographic studies have been conducted on analogous 2-hydrazinylthiazole (B183971) derivatives, these molecules possess different substitution patterns on the phenyl ring or have undergone further chemical modification at the hydrazinyl moiety.

For instance, crystallographic data is available for compounds such as 2-[(E)-2-(2-chlorobenzylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole, where the hydrazinyl group is derivatized and the phenyl ring is unsubstituted. nih.gov In this related structure, the conformation is influenced by the formation of dimers through N—H⋯N hydrogen bonds. nih.gov Additionally, theoretical studies using Density Functional Theory (DFT) have explored the optimized geometries and electronic properties of various 2-(2-hydrazinyl)thiazole derivatives, providing insights into their non-planar structures and bond parameters. kbhgroup.in

However, without a direct crystallographic analysis of this compound, precise details regarding its solid-state architecture, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions specific to the ethylphenyl substitution, remain undetermined. Such a study would be invaluable for a complete understanding of its structure-property relationships.

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Hydrazinylthiazole Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring at the C-4 and C-5 Positions

The substitution pattern on the thiazole ring, particularly at the C-4 and C-5 positions, has a profound effect on the biological activity of these derivatives. The C-4 position is frequently substituted with an aryl group, which plays a significant role in anchoring the molecule to its biological target.

Research has shown that the nature of the aryl group at C-4 is a key determinant of activity. For instance, in a series of 2,4-disubstituted thiazoles, the specific groups on the C-4 phenyl ring were critical for antimicrobial potency. nih.gov Similarly, in the development of anticancer agents, fixing a 3,4,5-trimethoxyphenyl group at the C-4 position of the thiazole core was a successful strategy, highlighting the importance of this position. nih.gov

The C-5 position also offers a crucial site for modification. In studies of 4,5-diarylthiazoles designed as anticancer agents, various substituents on the C-5 phenyl ring were evaluated. The most effective substituents included a naphth-2-yl group or a phenyl ring substituted at its para-position with groups like methyl (Me), trifluoromethyl (CF3), methoxy (B1213986) (MeO), and ethoxy (EtO). nih.gov Furthermore, the design of antimycobacterial agents has involved a wide range of substitutions at the 2-, 4-, and 5-positions, indicating that a comprehensive exploration of the substitution pattern at these sites is essential for developing potent inhibitors. nih.gov

Table 1: Effect of C-5 Position Substituents on Antiproliferative Activity

C-5 Substituent (on Phenyl Ring) Observed Activity Reference
Naphth-2-yl Potent nih.gov
4-Methyl (Me) Potent nih.gov
4-Trifluoromethyl (CF3) Potent nih.gov
4-Methoxy (MeO) Potent nih.gov
4-Ethoxy (EtO) Potent nih.gov

Data derived from studies on 2-amino-4-(3,4,5-trimethoxyphenyl)-5-arylthiazoles.

Impact of Variations in the Hydrazine (B178648) Moiety (e.g., Arylidene, Alkylidene, Other Substitutions)

The hydrazine group at the C-2 position of the thiazole is not merely a linker but an active participant in the molecule's biological effects. Its conversion into a hydrazone by condensation with various aldehydes and ketones is a common and effective strategy to generate diverse and potent derivatives. nanobioletters.com This modification introduces arylidene or alkylidene moieties, which can significantly modulate the compound's properties.

For example, the synthesis of (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazole derivatives has been a successful approach for creating α-glucosidase inhibitors. nih.gov The nature of the arylmethylene group is critical; substitutions on its phenyl ring directly influence inhibitory potential. researchgate.netresearchgate.net In one study, a derivative, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, was identified as a highly potent antifungal agent. researchgate.net

Furthermore, substitutions with alkylidene groups, such as the [1-(pyridin-2-yl)ethylidene] moiety, have yielded compounds with notable antimycobacterial activity. nih.gov The flexibility of the hydrazine linker also allows for the creation of hybrid molecules, connecting the thiazole core to other pharmacophores, like (ethynyloxy)benzene, to explore new chemical space for antitubercular agents. rsc.org

Table 2: Examples of Bioactive Hydrazine Moiety Variations

Hydrazine Substitution Resulting Derivative Type Biological Activity Reference
Benzylidene Arylidene hydrazone Antifungal, Antimicrobial researchgate.netresearchgate.net
1-(Pyridin-2-yl)ethylidene Alkylidene hydrazone Antimycobacterial nih.gov
Arylmethylene Arylidene hydrazone α-Glucosidase inhibition nih.gov

Role of Substituents on the Phenyl Ring and Their Positional Effects (e.g., Ethyl Group at 4-position of the phenyl ring)

For the specific compound class of 4-(Aryl)-2-hydrazinylthiazoles, the substituents on the C-4 aryl ring are paramount. The presence of a 4-ethylphenyl group, as in the titular compound, is a key structural feature. The ethyl group is an electron-donating group (EDG) and its position at the para-location of the phenyl ring influences the electronic distribution of the entire molecule.

SAR studies have extensively investigated the effect of substituents at the para-position of this phenyl ring. Research on related compounds shows that both electron-donating and electron-withdrawing groups (EWGs) can enhance biological activity, depending on the therapeutic target.

Antimicrobial Activity : For antimicrobial applications, the presence of EWGs like chloro and nitro groups at the para-position has been shown to improve the activity of the compounds. researchgate.net

Anticancer Activity : In the context of anticancer activity, the situation is more nuanced. Both EDGs (like methoxy) and EWGs (like chloro) have resulted in potent compounds. researchgate.net Specifically, for antiproliferative activity against certain cell lines, a para-substituted methyl or ethoxy group on the C-5 phenyl ring of a related thiazole series proved beneficial. nih.gov This suggests that a para-ethyl group at the C-4 position likely contributes favorably to the compound's biological profile, potentially through hydrophobic interactions within the target's binding pocket.

While a 4-chloro substituent has been reported to inactivate certain thiazole derivatives, a 2-chloro substitution was beneficial, underscoring the importance of positional isomerism. nih.gov The 4-ethyl group provides bulk and lipophilicity, which can enhance binding affinity and cell membrane permeability.

Electronic and Steric Effects on Modulating Biological Activity Profiles

The biological activity of 2-hydrazinylthiazole (B183971) derivatives is governed by a delicate balance of electronic and steric factors. The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density of the thiazole and adjacent phenyl rings, affecting properties like basicity, nucleophilicity, and the ability to form hydrogen bonds. globalresearchonline.net

Studies have shown that EDGs, such as methyl or methoxy groups, can increase the effectiveness of certain antimicrobial thiazoles. researchgate.net For antiproliferative activity, one study found that an electron-donating OMe group was more favorable than an electron-withdrawing Cl group. nih.gov Conversely, other research has demonstrated that potent antimicrobial activity can be achieved with EWGs like nitro and chloro groups at the para position of a phenyl ring. researchgate.net This indicates that the optimal electronic properties are target-dependent.

Steric effects also play a critical role. The size and shape of substituents can influence how the molecule fits into the binding site of a protein or enzyme. For instance, increasing the steric bulk at the C-2 position of the thiazole ring by moving from a N-methylamino to a N,N-dimethylamino substituent led to a significant decrease in antiproliferative activity. nih.gov This suggests that excessive bulk can create unfavorable steric clashes, hindering optimal binding. The ethyl group in 4-(4-Ethylphenyl)-2-hydrazinylthiazole contributes a specific steric profile that can be crucial for its interaction with biological targets.

Identification of Key Pharmacophoric Features for Specific Therapeutic Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-hydrazinylthiazole derivatives, distinct pharmacophoric models have emerged for different therapeutic areas.

Antimycobacterial Activity : A key pharmacophore for activity against Mycobacterium tuberculosis involves the 2-hydrazinylthiazole core. The proposed mechanism for some derivatives is the inhibition of the β-ketoacyl-ACP synthase (KasA) protein, which is essential for mycolic acid biosynthesis in the bacterial cell wall. nih.govrsc.org The pharmacophoric model includes the thiazole ring, a hydrazine linker, and a third component, such as an acetylene-containing moiety, which can be modified to enhance activity. rsc.org

Anticancer Activity : For antiproliferative effects, a prominent pharmacophore involves a structure capable of dual inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Important features include the substituted thiazole ring and specific aryl groups that can fit into the ATP-binding sites of these kinases.

Antidiabetic Activity : As antidiabetic agents, the pharmacophoric requirement is the ability to inhibit enzymes such as α-glucosidase, α-amylase, and aldose reductase. nih.gov The thiazole-hydrazone scaffold has proven effective, with the specific substitutions on the arylidene portion being critical for potent inhibition. nih.gov

Antibacterial Activity : For broad-spectrum antibacterial action, a key target is DNA gyrase. The pharmacophore must be able to interact with this enzyme, often by inhibiting its ATP binding site. nih.gov The thiourea (B124793) unit (-NHCSNH-), present in the thiosemicarbazone precursors to these thiazoles, is noted for its ability to chelate metal ions, a feature that can contribute to antimicrobial mechanisms. nanobioletters.com

Table of Compounds

Compound Name
This compound
2-(2-benzylidenehydrazinyl)-thiazole
2-amino-4-(3,4,5-trimethoxyphenyl)-5-arylthiazole
2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole
ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate
(E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazole
N-methylamino thiazole
N,N-dimethylamino thiazole
Thiolactomycin
Ciprofloxacin
Novobiocin

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity. For 2-hydrazinylthiazole (B183971) derivatives, DFT calculations are typically performed using basis sets like B3LYP/6-311G(d,p) to optimize the molecular geometry and compute electronic parameters. kbhgroup.in

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. kbhgroup.inresearchgate.net

In studies of various 2-hydrazinylthiazole derivatives, FMO analysis has been conducted to evaluate their electronic and optical properties. For instance, in a study of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, the HOMO-LUMO energy gaps were found to be in the range of 3.595 eV to 4.123 eV. nih.gov Another investigation on electron-rich hydrazinylthiazoles reported calculated band gaps of 4.41-4.42 eV. researchgate.net These values indicate that the charge transfer process is feasible within these molecules, contributing to their potential bioactivity. For 4-(4-Ethylphenyl)-2-hydrazinylthiazole, a similar range for the HOMO-LUMO energy gap would be expected, signifying its potential for chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Hydrazinylthiazole Derivatives

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N′-(Arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides--3.595 - 4.123
Electron-rich 1-(2-{2-(aryl)methylideneethan-1-ones--4.41 - 4.42

Note: The data presented is for structurally related compounds and serves as a representative example.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green represents areas with a neutral potential.

For 2-hydrazinylthiazole derivatives, MEP analyses have revealed that the nitrogen atoms of the thiazole (B1198619) and hydrazinyl groups are typically the most electron-rich regions, making them susceptible to electrophilic attack. kbhgroup.in Conversely, the hydrogen atoms of the hydrazinyl group and the aromatic rings often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. kbhgroup.in In the case of this compound, the MEP map would likely show a negative potential around the nitrogen atoms and the thiazole ring, while the ethylphenyl group and the hydrazinyl hydrogens would exhibit a more positive potential. This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity.

Prediction of Binding Affinities and Modes of Action with Target Enzymes/Receptors

Molecular docking studies on various 2-hydrazinylthiazole derivatives have been performed to predict their binding affinities and modes of action against a range of biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. derpharmachemica.comnih.govnih.govresearchgate.net For instance, derivatives of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been docked against the Mpro protein of SARS-CoV-2, showing good binding affinities. nih.govresearchgate.net Other studies have explored the interactions of hydrazinylthiazoles with targets like human neutrophil elastase and cytochrome P450 enzymes. researchgate.net

For this compound, molecular docking could be employed to predict its binding affinity to various protein targets. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger binding. By comparing the docking scores of this compound with those of known inhibitors, its potential as a therapeutic agent could be assessed.

Table 2: Representative Binding Affinities of Related Hydrazinylthiazole Derivatives with Various Protein Targets

Compound ClassProtein TargetBinding Affinity (Docking Score, kcal/mol)
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholineCytochrome P450 EryK-5.28
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesMpro protein of SARS-CoV-2Good binding affinities reported
A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine (B178648) derivativesHuman Monoamine Oxidase B (hMAO-B)Binding free energies around -134 to -150 kJ/mol

Note: The data presented is for structurally related compounds and serves as a representative example.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Beyond predicting binding affinity, molecular docking provides detailed information about the interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

In docking studies of 4-substituted thiazol-2-yl hydrazine derivatives with human Monoamine Oxidase B (hMAO-B), conventional hydrogen bonds were observed with residues such as Ile14, Ser15, Gln206, Met436, Tyr435, Tyr60, and Ser59. dergipark.org.tr For this compound, it is anticipated that the hydrazinyl and thiazole moieties would be key players in forming hydrogen bonds with the protein target, while the ethylphenyl group would likely engage in hydrophobic interactions. A detailed analysis of these interactions would provide a solid foundation for the rational design of new derivatives with improved pharmacological profiles.

Correlation between In Silico Predictions and In Vitro Experimental Data

In the field of medicinal chemistry, establishing a strong correlation between computational (in silico) predictions and laboratory (in vitro) experimental data is a critical step in the validation of molecular models and the rational design of new therapeutic agents. For the 2-hydrazinylthiazole class of compounds, this correlation is often explored through molecular docking studies, which predict the binding affinity and orientation of a ligand within the active site of a biological target, followed by in vitro assays to measure the actual biological activity, such as enzyme inhibition or cellular effects.

For instance, studies on various 2-(2-arylidenehydrazinyl)-4-arylthiazole derivatives have demonstrated a qualitative correlation between their predicted binding energies from molecular docking and their experimentally determined inhibitory concentrations (IC50 values) against various enzymes. In a typical study, a series of these thiazole derivatives are docked into the crystal structure of a target protein. The docking scores, which represent the predicted binding affinity, are then compared with their in vitro biological activities. A good correlation would show that compounds with lower (more favorable) docking scores also exhibit lower IC50 values, indicating higher potency.

While no specific data exists for this compound, a hypothetical correlation study could be designed. The following table illustrates how such data would be presented:

Table 1: Hypothetical Correlation Data for this compound

ParameterIn Silico PredictionIn Vitro Experimental Result
Binding Affinity Predicted Binding Energy (kcal/mol)IC50 (µM)
Target Interaction Key amino acid residues involved in bindingConfirmation of target engagement
Conformational Analysis Lowest energy conformation in the active siteN/A

This comparative analysis is crucial for refining computational models and enhancing their predictive power for novel compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the broader class of 2-arylidenehydrazinyl-4-arylthiazole analogues, QSAR studies have been employed to identify the key molecular descriptors that govern their therapeutic effects, such as antibacterial or antioxidant activities.

A QSAR model is developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known biological activities. Statistical methods are then used to build an equation that correlates these descriptors with the activity. A robust QSAR model can then be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve synthesizing a series of related compounds with variations in the substituent groups and testing their biological activity. The results would then be used to construct a model that could predict the optimal structural features for a desired activity. The predictive power of a QSAR model is typically assessed by its statistical parameters, as shown in the hypothetical table below.

Table 2: Key Statistical Parameters in a Hypothetical QSAR Model for 4-Aryl-2-hydrazinylthiazole Derivatives

Statistical ParameterDescriptionTypical Value for a Robust Model
r² (squared correlation coefficient) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (cross-validated r²) A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting them.> 0.5
F-test value A statistical test that assesses the overall significance of the regression model.High value indicates significance

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For drug-receptor interactions, MD simulations can provide valuable insights into the conformational stability of a ligand within the binding site and the dynamic nature of their interactions.

While no MD simulations have been specifically reported for this compound, studies on other thiazole derivatives have utilized this technique to assess the stability of the ligand-protein complex. An MD simulation would typically start with the docked pose of this compound in its target protein. The system is then simulated for a period of nanoseconds, and the trajectory is analyzed to understand how the compound behaves in the dynamic environment of the binding pocket.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

The findings from MD simulations can complement molecular docking and QSAR studies by providing a more dynamic and realistic picture of the molecular interactions, thereby guiding the design of more effective and stable inhibitors based on the 2-hydrazinylthiazole scaffold.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-ethylphenyl)-2-hydrazinylthiazole and its derivatives?

The synthesis typically involves condensation reactions between hydrazine derivatives and appropriately substituted ketones or bromoacetyl intermediates. For example:

  • Hydrazine-based cyclization : React 2-bromo-1-(4-ethylphenyl)ethanone with hydrazine hydrate in ethanol under reflux (6–8 hours). After cooling, isolate the product via ice-water precipitation and recrystallize with methanol .
  • Optimization tips : Use polar aprotic solvents (e.g., DMSO) to enhance reaction rates, and monitor reaction progress via TLC. Yields can range from 65% to >95%, depending on substituents and purification methods .

Q. How are structural characterizations performed for this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and hydrazinyl group (δ 8.2–9.0 ppm for NH protons) .
  • Elemental analysis : Verify C, H, N percentages (e.g., C: ~60%, H: ~5%, N: ~15%) to confirm purity .
  • Melting point determination : Compare observed values (e.g., 121–182°C for substituted derivatives) with literature to assess crystallinity .

Q. What solvents and conditions are optimal for recrystallization?

Methanol, ethanol, or water-ethanol mixtures (1:1 v/v) are preferred. For example:

  • Dissolve the crude product in hot ethanol, filter while hot, and cool slowly to room temperature to obtain needle-like crystals .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence antimycobacterial activity?

Substituent position and electronic effects significantly modulate activity. Data from pyridine-appended analogs reveal:

  • Electron-donating groups : 4-Methoxy substitution (MIC: 80.55 µM) enhances activity compared to 4-methyl (MIC: 339.7 µM), likely due to improved membrane permeability .
  • Hydroxy groups : 4-Hydroxy substitution (MIC: 84.36 µM) outperforms 2- or 3-hydroxy analogs (MIC: ~337 µM), suggesting steric and hydrogen-bonding effects .
  • Nitro groups : Reduce activity (MIC: >300 µM), potentially due to increased hydrophobicity or toxicity .

Table 1 : MIC Values for Select Derivatives

SubstituentPositionMIC (µM)
–OCH₃480.55
–OH484.36
–NO₂3307.36
–CH₃4339.70

Q. How can computational methods guide the design of novel derivatives?

  • Molecular docking : Use tools like AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Pyridine-appended thiazoles show strong interactions with InhA’s NAD+ binding pocket .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, logP) with MIC values to prioritize synthetic targets .

Q. How should researchers address contradictory yield data in synthetic protocols?

Contradictions often arise from:

  • Reaction time : Extended reflux (e.g., 18 hours vs. 6 hours) may improve cyclization but risk decomposition .
  • Solvent choice : DMSO increases reaction rates but complicates purification; ethanol balances yield and practicality .
  • Mitigation : Conduct controlled experiments varying one parameter (e.g., time) while holding others constant, and characterize byproducts via LC-MS.

Q. What strategies improve the stability of hydrazinylthiazoles during storage?

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent oxidation of the hydrazine moiety .
  • Avoid moisture : Use desiccants (e.g., silica gel) in storage vials to prevent hydrolysis .

Q. How can in vitro assays be optimized for evaluating anti-inflammatory activity?

  • Cell lines : Use RAW 264.7 macrophages to measure NO inhibition via Griess assay.
  • Dose-response curves : Test concentrations from 1–100 µM, with IC₅₀ values <50 µM indicating promising activity .
  • Controls : Include indomethacin (IC₅₀: ~20 µM) as a reference .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may result from incomplete cyclization. Add catalytic acetic acid to protonate intermediates and accelerate ring closure .
  • Biological Assays : Validate MIC values using broth microdilution per CLSI guidelines to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.